molecular formula C26H23BrO4 B3657828 9-{4-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-{4-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B3657828
M. Wt: 479.4 g/mol
InChI Key: UGAYSMJPJQVLBK-UHFFFAOYSA-N
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Description

The compound 9-{4-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule featuring a xanthene core structure. Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics. The presence of a bromobenzyl group and an oxyphenyl group in this compound suggests potential utility in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the xanthene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromobenzyl group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with a phenolic compound.

    Attachment of the oxyphenyl group: This can be done via etherification, where the phenolic hydroxyl group reacts with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for drug development. The bromobenzyl group, in particular, is known for its biological activity, which could be harnessed in the design of new therapeutic agents.

Industry

In industry, the compound could be used in the development of dyes and pigments due to the xanthene core’s known chromophoric properties. Additionally, its potential use in organic electronics could be explored, given the electronic properties of the xanthene structure.

Mechanism of Action

The mechanism by which 9-{4-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its bromobenzyl and oxyphenyl groups. These interactions could modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-{4-[(4-chlorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
  • 9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Uniqueness

The presence of the bromobenzyl group in 9-{4-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione distinguishes it from its analogs. Bromine atoms can significantly influence the compound’s reactivity and biological activity due to their size and electron-withdrawing properties. This makes the compound particularly interesting for further research and development.

Properties

IUPAC Name

9-[4-[(4-bromophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrO4/c27-18-11-7-16(8-12-18)15-30-19-13-9-17(10-14-19)24-25-20(28)3-1-5-22(25)31-23-6-2-4-21(29)26(23)24/h7-14,24H,1-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAYSMJPJQVLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-{4-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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9-{4-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 3
9-{4-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 4
9-{4-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 5
9-{4-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Reactant of Route 6
9-{4-[(4-bromobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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